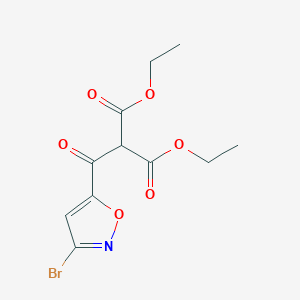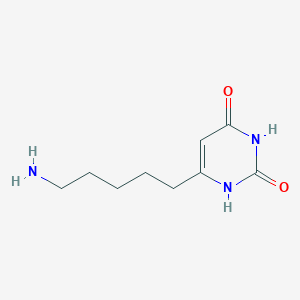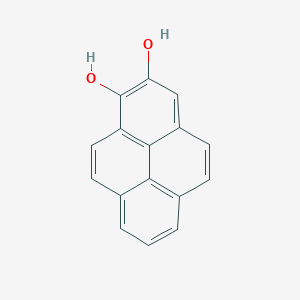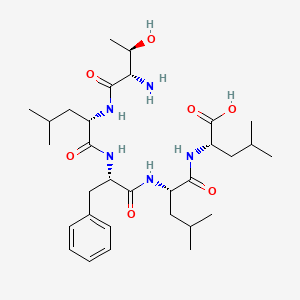
L-Threonyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucine is a synthetic oligopeptide composed of five amino acids: threonine, leucine, phenylalanine, and two additional leucine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives.
Scientific Research Applications
L-Threonyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Threonyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include interactions with cell surface receptors or intracellular signaling molecules.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar structural properties.
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide known for its role in immune response.
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
Uniqueness
L-Threonyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of multiple leucine residues, which can influence its structural and functional properties. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents.
Properties
CAS No. |
635302-34-0 |
|---|---|
Molecular Formula |
C31H51N5O7 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H51N5O7/c1-17(2)13-22(28(39)36-25(31(42)43)15-19(5)6)33-29(40)24(16-21-11-9-8-10-12-21)34-27(38)23(14-18(3)4)35-30(41)26(32)20(7)37/h8-12,17-20,22-26,37H,13-16,32H2,1-7H3,(H,33,40)(H,34,38)(H,35,41)(H,36,39)(H,42,43)/t20-,22+,23+,24+,25+,26+/m1/s1 |
InChI Key |
GCSLPVQDMGMBAF-IWGFAJNXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


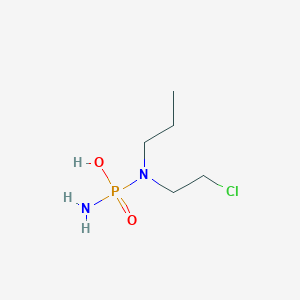
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
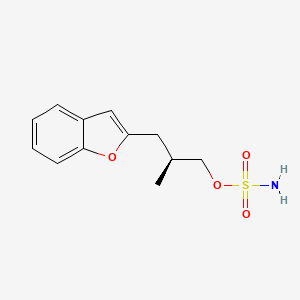
![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
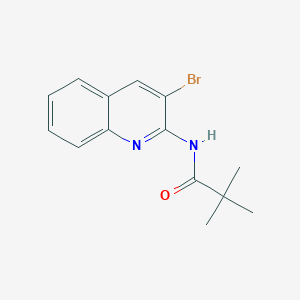
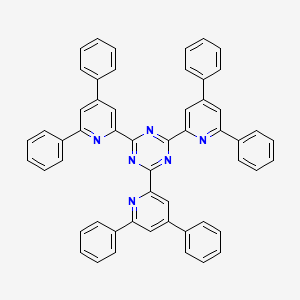
![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)
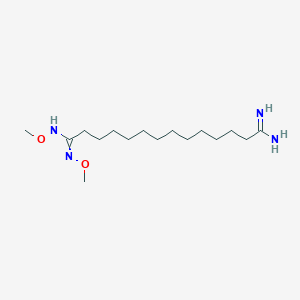
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
